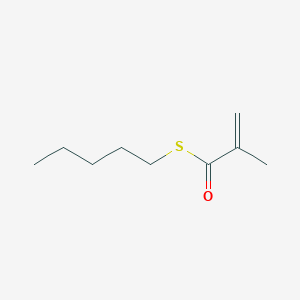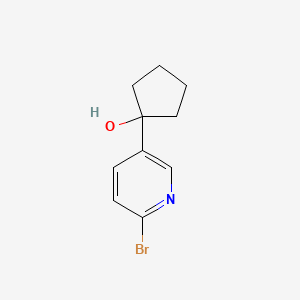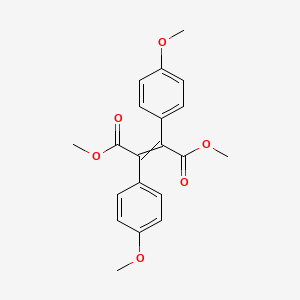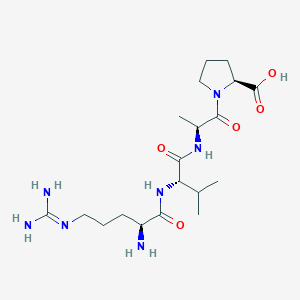
Propan-2-yl 4-dodecylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-dodecylbenzene-1-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by a benzene ring substituted with a dodecyl group and a sulfonate group, with an isopropyl group attached to the sulfonate. This compound is commonly used as a surfactant in various industrial applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-dodecylbenzene-1-sulfonate typically involves the sulfonation of 4-dodecylbenzene followed by esterification with isopropanol. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the continuous addition of reactants and the removal of products, which helps in achieving high efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Propan-2-yl 4-dodecylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-dodecylbenzene-1-sulfonate involves its ability to reduce surface tension and enhance the mixing of liquids. The sulfonate group interacts with water molecules, while the hydrophobic dodecyl group interacts with non-polar substances, allowing the compound to act as an effective surfactant. This dual interaction facilitates the formation of micelles, which can encapsulate hydrophobic substances and enhance their solubility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propan-2-yl 4-dodecylbenzene-1-sulfonate include:
Sodium dodecylbenzene sulfonate: A widely used surfactant in detergents and cleaning agents.
Propan-2-yl 2-dodecylbenzene-1-sulfonate: Another isomer with similar surfactant properties.
Dodecylbenzene sulfonic acid: A precursor to various sulfonate surfactants.
Uniqueness
This compound is unique due to its specific structural configuration, which provides distinct surfactant properties compared to its isomers and other similar compounds. Its ability to form stable micelles and enhance the solubility of hydrophobic substances makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
143555-57-1 |
|---|---|
Molecular Formula |
C21H36O3S |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
propan-2-yl 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C21H36O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(18-16-20)25(22,23)24-19(2)3/h15-19H,4-14H2,1-3H3 |
InChI Key |
IFGHTSJDSJMIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
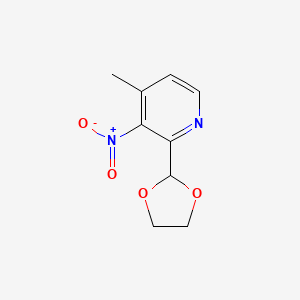
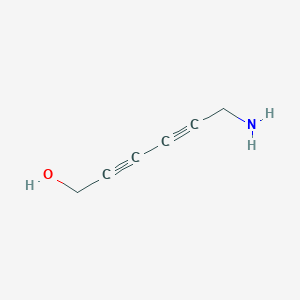
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
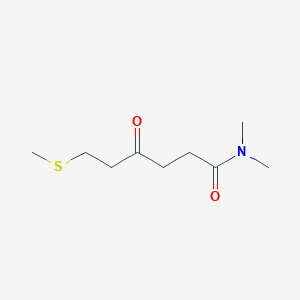
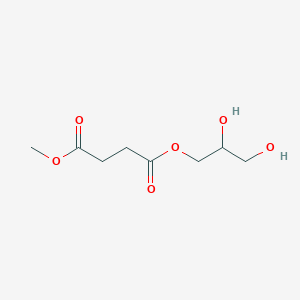
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

